KCNQ2 Potassium Channel Antagonist Activity: 289-Fold Selectivity Difference Between N3-Naphthyl and N3-Phenyl Analogs
2-Mercapto-3-(1-naphthyl)quinazolin-4(3H)-one exhibits potent antagonist activity at human KCNQ2 potassium channels with an IC₅₀ of 70 nM, as determined by automated patch clamp electrophysiology in CHO cells [1]. In contrast, the structurally related analog 2-mercapto-3-phenylquinazolin-4(3H)-one (BDBM50395509), which substitutes the N3-naphthyl group with a phenyl moiety, displays an IC₅₀ of 20.2 μM in the identical assay system—a 289-fold reduction in potency [2]. This dramatic functional divergence demonstrates that the N3-(1-naphthyl) substitution is a critical structural determinant for KCNQ2 target engagement and cannot be replaced by simpler aryl groups without substantial loss of pharmacological activity.
| Evidence Dimension | KCNQ2 potassium channel antagonist potency (IC₅₀) |
|---|---|
| Target Compound Data | 70 nM |
| Comparator Or Baseline | 2-Mercapto-3-phenylquinazolin-4(3H)-one: 20.2 μM (20,200 nM) |
| Quantified Difference | 289-fold more potent (70 nM vs. 20,200 nM) |
| Conditions | Human KCNQ2 expressed in CHO cells; 3 min incubation; automated patch clamp assay |
Why This Matters
This 289-fold potency differential provides a quantifiable justification for selecting the naphthyl-substituted analog over the phenyl analog for KCNQ2-focused discovery programs.
- [1] BindingDB. BDBM50395464: IC₅₀ = 70 nM at KCNQ2. CHEMBL2164048. Available at: https://www.bindingdb.org/ View Source
- [2] BindingDB. BDBM50395509: IC₅₀ = 20.2 μM at KCNQ2. CHEMBL2164061. Available at: https://bindingdb.org/ View Source
